2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-: is a heterocyclic compound with the molecular formula C6H9IO2 . This compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, and an iodomethyl group attached to the fourth carbon of the ring. It is a derivative of tetrahydropyran, making it an important intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- typically involves the reaction of 4-(methanesulfonyloxymethyl)tetrahydropyran with sodium iodide in acetone under reflux conditions . This method ensures the substitution of the methanesulfonyl group with an iodine atom, resulting in the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodomethyl group in 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone is commonly used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Various substituted pyran derivatives.
Oxidation Products: Oxidized pyran derivatives.
Reduction Products: Reduced pyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of pyran derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Industry: In the industrial sector, 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as an intermediate makes it valuable in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- involves its reactivity as a nucleophile or electrophile in chemical reactions. The iodomethyl group can participate in substitution reactions, where it acts as a leaving group, allowing for the introduction of other functional groups. The pyran ring structure provides stability and reactivity, making it a versatile intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
- 2H-Pyran-2-one, tetrahydro-4-methyl- : This compound has a methyl group instead of an iodomethyl group, making it less reactive in nucleophilic substitution reactions.
- 2H-Pyran-2-one : The parent compound without any substituents on the ring, providing a basis for comparison in terms of reactivity and stability.
- 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid : A derivative with a boronic acid group, used in different chemical applications.
Uniqueness: The presence of the iodomethyl group in 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- makes it particularly reactive in substitution reactions, providing a unique advantage in synthetic chemistry
Eigenschaften
CAS-Nummer |
129352-62-1 |
---|---|
Molekularformel |
C6H9IO2 |
Molekulargewicht |
240.04 g/mol |
IUPAC-Name |
4-(iodomethyl)oxan-2-one |
InChI |
InChI=1S/C6H9IO2/c7-4-5-1-2-9-6(8)3-5/h5H,1-4H2 |
InChI-Schlüssel |
CNMFJHXOSFLPLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)CC1CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.